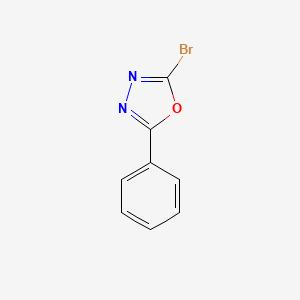

2-Bromo-5-phenyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTNHCRGHQLOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585415 | |

| Record name | 2-Bromo-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51039-53-3 | |

| Record name | 2-Bromo-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-phenyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-phenyl-1,3,4-oxadiazole is a heterocyclic organic compound that belongs to the 1,3,4-oxadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. The presence of a bromine atom and a phenyl group on the oxadiazole ring provides opportunities for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | [1] |

| Molecular Weight | 225.04 g/mol | [1] |

| CAS Number | 51039-53-3 | [1] |

| Melting Point | 107-109 °C | [2] |

| Boiling Point | 318.8 ± 25.0 °C (Predicted) | [2] |

| Appearance | White to off-white solid | [2] |

| Storage | Sealed in dry, Store in freezer, under -20°C | [2] |

Spectral Data

| Spectroscopy | Expected Peaks and Features |

| ¹H NMR | Aromatic protons of the phenyl ring are expected to appear as multiplets in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants would depend on the solvent used. |

| ¹³C NMR | Aromatic carbons of the phenyl ring would appear in the region of δ 120-140 ppm. The carbons of the oxadiazole ring are expected at approximately δ 155-165 ppm. The carbon atom attached to the bromine would be deshielded. |

| FTIR (cm⁻¹) | ~3100-3000 (C-H aromatic stretch), ~1600-1500 (C=N and C=C stretching of the oxadiazole and phenyl rings), ~1100-1000 (C-O-C stretch of the oxadiazole ring), and a characteristic C-Br stretch in the fingerprint region. |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ would be observed at approximately 224 and 226 in a characteristic 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of CO, N₂, and cleavage of the phenyl and bromo groups. |

Synthesis and Reactivity

General Synthesis Strategies

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves the cyclization of a diacylhydrazine derivative. Several methods have been reported for this transformation, often employing dehydrating agents. A common approach starts from a carboxylic acid or its corresponding acid chloride.

A representative synthetic workflow is depicted below:

Caption: General synthetic workflow for this compound.

Representative Experimental Protocol

Disclaimer: The following is a general, representative protocol based on established methods for the synthesis of 1,3,4-oxadiazole derivatives. This protocol has not been optimized for the synthesis of this compound and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of Benzohydrazide

-

To a solution of methyl benzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated benzohydrazide is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of N-Benzoyl-N'-bromoacetylhydrazine

-

Dissolve benzohydrazide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add bromoacetyl chloride or bromoacetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate.

Step 3: Cyclization to this compound

-

To the crude N-benzoyl-N'-bromoacetylhydrazine (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Filter the solid product, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).

Reactivity

The this compound molecule possesses several reactive sites that can be exploited for further chemical transformations:

-

Bromine Atom: The bromine atom is a good leaving group and can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 2-position of the oxadiazole ring.[1]

-

Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the oxadiazole ring may deactivate the phenyl ring towards these reactions.

-

Oxadiazole Ring: The 1,3,4-oxadiazole ring is generally stable to many reaction conditions but can be susceptible to nucleophilic attack under harsh conditions.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological signaling pathways of this compound are limited, the broader class of 1,3,4-oxadiazole derivatives has been extensively investigated and shown to exhibit a wide range of biological activities.

Caption: Potential biological interactions of 1,3,4-oxadiazole derivatives.

Known activities of the 1,3,4-oxadiazole scaffold include:

-

Antimicrobial and Antifungal Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[6] The mechanism of action is often attributed to the inhibition of essential enzymes in the pathogens or disruption of cell wall synthesis.

-

Anticancer Activity: The 1,3,4-oxadiazole ring is a common feature in many compounds with cytotoxic activity against various cancer cell lines. Some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases. For some quinoline-oxadiazole hybrids, inhibition of EGFR has been suggested as a potential mechanism.[7]

-

Anti-inflammatory Activity: Certain 1,3,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Given the structural similarity of this compound to other biologically active oxadiazoles, it is plausible that this compound may also exhibit similar activities. Further research is required to elucidate its specific biological targets and signaling pathways.

Applications

The versatile chemical nature of this compound makes it a valuable compound in several fields:

-

Drug Discovery: As a versatile intermediate, it serves as a starting point for the synthesis of novel therapeutic agents with potential antimicrobial, anticancer, and anti-inflammatory properties.[6]

-

Agrochemicals: Its potential antimicrobial and antifungal properties suggest its utility in the development of new pesticides and fungicides.[6]

-

Materials Science: The rigid, aromatic structure of the 1,3,4-oxadiazole ring, combined with the presence of the phenyl group, imparts favorable photophysical properties. This makes it a candidate for use in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and other optoelectronic materials.

Conclusion

This compound is a valuable heterocyclic compound with a range of interesting chemical and physical properties. Its synthetic accessibility and the reactivity of the bromine atom make it an important building block for the creation of more complex molecules with potential applications in medicine, agriculture, and materials science. While detailed information on its specific biological signaling pathways is currently limited, the extensive research on the broader 1,3,4-oxadiazole class suggests that it is a promising scaffold for the development of new functional molecules. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully realize its therapeutic and technological potential.

References

- 1. isca.me [isca.me]

- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. This compound [myskinrecipes.com]

- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-phenyl-1,3,4-oxadiazole (CAS 51039-53-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-phenyl-1,3,4-oxadiazole (CAS 51039-53-3), a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole core is a well-established pharmacophore known to impart a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of a bromine atom at the 2-position of the oxadiazole ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules. This guide details the known physicochemical properties, synthesis methodologies, spectral data, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While specific biological activity data for this exact compound is limited in publicly accessible literature, this guide also presents data for structurally related compounds to provide a basis for further research and exploration.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature. Its key physicochemical properties are summarized in the table below. It is important to note that some of the data, such as the melting point and density, are predicted values and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 51039-53-3 | [1] |

| Molecular Formula | C₈H₅BrN₂O | [1] |

| Molecular Weight | 225.04 g/mol | [1] |

| Melting Point | 107-109 °C (predicted) | [2] |

| Density | 1.605 ± 0.06 g/cm³ (predicted) | [2] |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Not specified | - |

| Storage | 2-8°C | [1] |

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound is not extensively detailed in the literature. However, a common and effective method for the synthesis of 2-bromo-1,3,4-oxadiazoles is through a Sandmeyer-type reaction, starting from the corresponding 2-amino-1,3,4-oxadiazole derivative.

A detailed experimental protocol for the synthesis of the analogous compound, 2-bromo-5-methyl-1,3,4-oxadiazole, has been reported and can be adapted for the synthesis of the phenyl derivative.[3]

Conceptual Synthetic Workflow:

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole and should be optimized for the synthesis of this compound.[3]

Materials:

-

5-Phenyl-1,3,4-oxadiazol-2-amine

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite

-

Acetonitrile (MeCN)

-

Ethyl acetate (EA)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a stirred mixture of 5-phenyl-1,3,4-oxadiazol-2-amine (1 equivalent) and CuBr₂ (1.5 equivalents) in acetonitrile, add tert-butyl nitrite (2 equivalents) at 0 °C under a nitrogen atmosphere.

-

Heat the resulting mixture to 65 °C and stir for 3 hours.

-

After cooling to room temperature, dilute the reaction mixture with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to afford this compound.

Reactivity

The bromine atom on the 1,3,4-oxadiazole ring is a key functional group that allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reactivity makes this compound a valuable intermediate for the synthesis of more complex molecules with potentially enhanced biological activities or material properties.

Suzuki Coupling Workflow Example:

Caption: Suzuki coupling of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring. The chemical shifts of these protons will be in the aromatic region (typically 7-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the phenyl ring and the two distinct carbons of the oxadiazole ring.

Reference Spectral Data for a Similar Compound (2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole): [2]

-

¹H NMR (DMSO-d₆): δ 7.855-7.297 (m, 5H, Ar-H), 7.932 (d, 1H, Thiophene-H), 8.579 (d, 1H, Thiophene-H).

-

¹³C NMR (DMSO-d₆): δ 123.80 (2C, Ar-C), 126.33 (2C, Ar-C), 127.2 (1C, Ar-C), 129.72 (1C, Thiophene-C), 131.77 (1C, Thiophene-C), 132.70 (1C, Thiophene-C), 132.72 (1C, Thiophene-C), 144.01 (1C, Ar-C), 159.77 (1C, Oxadiazole-C), 164.08 (1C, Oxadiazole-C).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxadiazole ring, as well as bands corresponding to the aromatic C-H and C=C bonds of the phenyl group.

Expected IR Absorption Bands:

-

~1615 cm⁻¹: C=N stretching

-

~1580 cm⁻¹: C=C aromatic stretching

-

~1100-1200 cm⁻¹: C-O-C stretching

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (225.04 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Biological Activity and Potential Applications

General Biological Profile of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[4][5][6] These include:

-

Antimicrobial and Antifungal Activity: Many 1,3,4-oxadiazole derivatives have shown potent activity against a range of bacteria and fungi.

-

Anticancer Activity: Various substituted 1,3,4-oxadiazoles have demonstrated cytotoxic effects against different cancer cell lines.

-

Anti-inflammatory Activity: The oxadiazole nucleus is present in several compounds with anti-inflammatory properties.

-

Other Activities: Other reported activities include anticonvulsant, antiviral, and insecticidal properties.

Potential Applications of this compound

Given the known biological activities of the 1,3,4-oxadiazole core and the reactivity of the bromo substituent, this compound is a promising starting material for the development of novel therapeutic agents. Its primary application is as a key intermediate in the synthesis of more complex, biologically active molecules.[1] The bromo group can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

Drug Discovery and Development Workflow:

Caption: Role of this compound in drug discovery.

While specific quantitative biological data for this compound is not available in the public domain, studies on similar compounds suggest that it could serve as a valuable precursor for compounds with significant biological activity. For instance, various 2,5-disubstituted 1,3,4-oxadiazoles have reported MIC values in the low micromolar range against various bacterial and fungal strains.[5] Similarly, cytotoxic studies on other 1,3,4-oxadiazole derivatives have shown IC₅₀ values in the micromolar to sub-micromolar range against several cancer cell lines.[4][6][7]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and materials science. Its synthesis, while not extensively documented for this specific molecule, can be reasonably achieved through established methods for related compounds. The key feature of this molecule is the presence of a reactive bromine atom on the biologically active 1,3,4-oxadiazole scaffold, which allows for its use as a versatile building block for the creation of diverse chemical libraries. Further research is warranted to experimentally determine its physicochemical properties, optimize its synthesis, and, most importantly, to explore the biological activities of its derivatives. This technical guide provides a foundational understanding for researchers and scientists interested in leveraging the potential of this compound in their research and development endeavors.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. isca.me [isca.me]

- 3. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-phenyl-1,3,4-oxadiazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Bromo-5-phenyl-1,3,4-oxadiazole. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The bromo-substitution at the 2-position makes this compound a versatile synthetic intermediate, enabling further molecular elaboration through cross-coupling reactions to generate novel bioactive molecules.[5] This document consolidates key structural data, outlines detailed synthetic protocols based on established methodologies, and explores the compound's significance as a building block in drug discovery and materials science.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a central five-membered 1,3,4-oxadiazole ring. This ring is substituted with a phenyl group at the 5-position and a bromine atom at the 2-position. The presence of the bromine atom is key to its utility as a synthetic intermediate.[5]

Chemical Identifiers

All quantitative and identifying data for the molecule are summarized in Table 1 for clear reference.

| Identifier | Value | Source |

| Chemical Formula | C₈H₅BrN₂O | [5][6] |

| Molecular Weight | 225.04 g/mol | [5][6] |

| CAS Number | 51039-53-3 | [6][7] |

| PubChem CID | 16227452 | [6] |

| MDL Number | MFCD06660932 | [5][6] |

| InChI | InChI=1S/C8H5BrN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | N/A |

| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)Br | N/A |

Physicochemical Properties

| Property | Value | Source |

| Purity | >95% (Typical commercial) | [5] |

| Storage | 2-8°C | [5] |

Molecular Structure Visualization

The 2D chemical structure of this compound is depicted below. The diagram illustrates the connectivity of the phenyl ring and the bromine atom to the central 1,3,4-oxadiazole core.

Caption: 2D structure of this compound.

Synthesis Protocols

While a specific protocol for this compound is not detailed in the provided search results, a general and robust methodology for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones. This approach can be adapted for the target molecule.

General Experimental Protocol: Oxidative Cyclization

This protocol is based on methodologies reported for the synthesis of analogous 1,3,4-oxadiazole derivatives.[9]

Step 1: Synthesis of Benzhydrazide

-

A mixture of methyl benzoate (1 equivalent), ethanol (5 mL per gram of ester), and hydrazine hydrate (2 equivalents) is refluxed for 6-8 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate (benzhydrazide) is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of N'-acyl-benzhydrazide (Precursor)

-

Benzhydrazide (1 equivalent) is dissolved in a suitable solvent like dichloromethane or THF.

-

The solution is cooled to 0°C.

-

Bromoacetyl bromide or a similar bromo-acylating agent (1.1 equivalents) is added dropwise.

-

The mixture is stirred at room temperature for 4-6 hours.

-

The resulting product is isolated by filtration or extraction after quenching the reaction.

Step 3: Dehydrative Cyclization to this compound

-

The N'-acyl-benzhydrazide precursor from Step 2 (1 equivalent) is dissolved in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

The mixture is heated to reflux for 3-5 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

The precipitated solid is filtered, washed thoroughly with water to remove excess acid, and then washed with a sodium bicarbonate solution.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

The following workflow diagram illustrates this synthetic logic.

Caption: General synthetic workflow for a bromo-oxadiazole derivative.

Reactivity and Applications in Drug Development

Role as a Synthetic Intermediate

This compound is a valuable building block in synthetic organic and medicinal chemistry.[5] The bromine atom on the electron-deficient oxadiazole ring is susceptible to nucleophilic substitution and, more importantly, serves as a handle for various transition-metal-catalyzed cross-coupling reactions.

These reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allow for the introduction of a wide array of substituents at the 2-position. This synthetic flexibility is critical for developing libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.[5]

Caption: Reactivity of this compound.

Biological Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore. Its rigid, planar structure and electron-withdrawing nature contribute to favorable pharmacokinetic properties, often serving as a bioisostere for amide or ester functionalities.[4] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, making this scaffold a focal point of research.[1][3][8][11]

-

Antimicrobial and Antifungal Activity: Many oxadiazole derivatives show potent activity against various strains of bacteria and fungi.[1][11]

-

Anti-inflammatory and Analgesic Activity: The scaffold is present in molecules designed to inhibit inflammatory pathways.[1][2]

-

Anticancer Activity: Certain substituted oxadiazoles have shown significant cytotoxicity against various cancer cell lines.[1][12]

-

Antiviral Activity: The oxadiazole ring is a component of several compounds investigated for their antiviral effects.[1]

Given this extensive biological profile, this compound represents a key starting material for the synthesis of new chemical entities with therapeutic potential.

Applications in Materials Science

Beyond medicine, the rigid, aromatic nature of the 1,3,4-oxadiazole core imparts excellent thermal stability and desirable electronic properties. This has led to their use in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and other optoelectronic materials.[4][5] The ability to functionalize the core via the bromo-intermediate allows for the fine-tuning of these material properties.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound|CAS 51039-53-3 [benchchem.com]

- 5. This compound [myskinrecipes.com]

- 6. americanelements.com [americanelements.com]

- 7. 51039-53-3|this compound|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. isca.me [isca.me]

- 10. zora.uzh.ch [zora.uzh.ch]

- 11. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-5-phenyl-1,3,4-oxadiazole: Synthesis and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-Bromo-5-phenyl-1,3,4-oxadiazole. This document is intended to be a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Spectroscopic Data

Table 1: Estimated ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 - 7.95 | Multiplet | 2H | Aromatic H (ortho to oxadiazole) |

| ~7.60 - 7.45 | Multiplet | 3H | Aromatic H (meta, para) |

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used for analysis.

Table 2: Estimated ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~164.5 | C=N (Oxadiazole ring) |

| ~158.0 | C-Br (Oxadiazole ring) |

| ~132.0 | Aromatic C (quaternary) |

| ~129.5 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~124.0 | Aromatic C (quaternary) |

Note: The chemical shifts are estimated based on data for similar 1,3,4-oxadiazole derivatives.

Table 3: Estimated Mass Spectrometry Data

| m/z | Interpretation |

| 225/227 | [M]⁺ and [M+2]⁺ isotopic peaks for Bromine |

| 184 | [M - CNO]⁺ |

| 103 | [C₆H₅CN]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern is predicted based on common pathways for phenyl-1,3,4-oxadiazoles.

Table 4: Estimated Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1610 | Strong | C=N stretch (Oxadiazole ring) |

| ~1550 | Strong | Aromatic C=C stretch |

| ~1070 | Strong | C-O-C stretch (Oxadiazole ring) |

| ~700 | Strong | C-Br stretch |

Note: The IR absorption bands are characteristic for the functional groups present in the molecule.

Experimental Protocols

The following section details a generalized, yet comprehensive, experimental protocol for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which can be readily adapted for the specific synthesis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of an N-acylhydrazide intermediate followed by cyclodehydration.

Step 1: Synthesis of N'-benzoyl-2-bromoacetohydrazide

-

Materials:

-

Benzoyl hydrazide

-

Bromoacetyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium bicarbonate solution

-

-

Procedure:

-

Dissolve benzoyl hydrazide in a suitable anhydrous solvent (e.g., diethyl ether or THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of bromoacetyl bromide dropwise to the cooled solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N'-benzoyl-2-bromoacetohydrazide.

-

The crude product can be purified by recrystallization.

-

Step 2: Cyclodehydration to this compound

-

Materials:

-

N'-benzoyl-2-bromoacetohydrazide

-

Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent (e.g., polyphosphoric acid, sulfuric acid)

-

Inert solvent (e.g., toluene, xylene) if required

-

-

Procedure:

-

In a round-bottom flask, suspend the N'-benzoyl-2-bromoacetohydrazide in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride.

-

The solid precipitate of this compound is then collected by filtration.

-

Wash the solid with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Caption: General workflow for the synthesis and characterization of 2,5-disubstituted 1,3,4-oxadiazoles.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-5-phenyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-5-phenyl-1,3,4-oxadiazole. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents a predictive analysis based on the established chemical shifts and coupling constants of structurally similar 5-phenyl-1,3,4-oxadiazole derivatives. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, aiding in the characterization and quality control of this and related heterocyclic compounds.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons of this compound. These predictions are derived from the analysis of reported NMR data for various substituted 5-phenyl-1,3,4-oxadiazoles. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | ~ 8.0 - 8.2 | Doublet of doublets (dd) or Multiplet (m) | ~ 7-8 (ortho), ~ 1-2 (meta) | 2H |

| H-3', H-4', H-5' | ~ 7.5 - 7.7 | Multiplet (m) | - | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~ 155 - 160 |

| C-5 | ~ 163 - 166 |

| C-1' | ~ 123 - 126 |

| C-2', C-6' | ~ 126 - 129 |

| C-3', C-5' | ~ 129 - 131 |

| C-4' | ~ 131 - 134 |

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below. The specific parameters may be adjusted based on the instrument and experimental requirements.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte's signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

The spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1][2]

-

For ¹H NMR:

-

Pulse sequence: A standard single-pulse experiment.

-

Number of scans: 16 to 64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

-

For ¹³C NMR:

-

Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Mandatory Visualizations

The following diagrams provide a visual representation of the molecular structure and the expected NMR signaling pathways for this compound.

References

The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole nucleus, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its remarkable metabolic stability, favorable pharmacokinetic profile, and capacity for diverse chemical modifications have established it as a "privileged scaffold" for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological potential of the 1,3,4-oxadiazole core, with a focus on its applications in anticancer, antimicrobial, and anti-inflammatory drug discovery. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development in this promising area.

I. Synthetic Strategies for the 1,3,4-Oxadiazole Core

The versatile 1,3,4-oxadiazole ring can be synthesized through various chemical pathways. The most prevalent and efficient methods typically involve the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. These methods offer flexibility in introducing a wide array of substituents at the 2- and 5-positions of the oxadiazole ring, enabling the fine-tuning of physicochemical properties and biological activity.[1][2]

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization

This protocol describes a common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from corresponding aldehydes and acylhydrazides.

Materials:

-

Substituted aldehyde (1 mmol)

-

Acylhydrazide (1 mmol)

-

Iodine (I₂) (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

Dimethylformamide (DMF) (10 mL)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted aldehyde (1 mmol) and acylhydrazide (1 mmol) in DMF (10 mL), add potassium carbonate (2 mmol) and iodine (1.2 mmol).

-

Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Anticancer Potential of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is a prominent feature in a multitude of potent anticancer agents.[3][4] These compounds exert their effects through diverse mechanisms of action, including the inhibition of crucial enzymes involved in cancer progression, disruption of signaling pathways, and induction of apoptosis.

Key Mechanisms of Anticancer Activity:

-

Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been shown to inhibit a range of enzymes critical for tumor growth and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2), histone deacetylases (HDACs), and telomerase.[4][5][6]

-

Signaling Pathway Modulation: These compounds can interfere with key signaling pathways that are often dysregulated in cancer, including the NF-κB and VEGFR-2 pathways.[7]

-

Apoptosis Induction: Many 1,3,4-oxadiazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells.[8]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,3,4-oxadiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| CMO | HCCLM3 (Liver Cancer) | 27.5 | |

| Compound 4h | A549 (Lung Cancer) | <0.14 | [3] |

| Compound 4i | A549 (Lung Cancer) | 1.59 | [3] |

| Compound 4l | A549 (Lung Cancer) | 1.80 | [3] |

| Compound 7 | HT29 (Colon Cancer) | 1.3-2.0 | [9] |

| Compound 10 | HT-29 (Colon Cancer) | 0.78 | [9] |

| Compound 10 | HepG2 (Liver Cancer) | 0.26 | [9] |

| Compound 26 | MCF-7 (Breast Cancer) | 0.34 | [9] |

| AMK OX-8 | A549 (Lung Cancer) | 25.04 | [10] |

| AMK OX-9 | A549 (Lung Cancer) | 20.73 | [10] |

| AMK OX-10 | HeLa (Cervical Cancer) | 5.34 | [10] |

Signaling Pathway Diagrams

Figure 1: Simplified VEGFR-2 signaling pathway in angiogenesis.

Figure 2: Canonical NF-κB signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

1,3,4-Oxadiazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 1,3,4-oxadiazole compounds and a vehicle control. Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

III. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

The emergence of multidrug-resistant pathogens presents a critical global health challenge. 1,3,4-Oxadiazole derivatives have demonstrated significant promise as a new class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[11][12]

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected 1,3,4-oxadiazole derivatives.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| OZE-I | Staphylococcus aureus | 4-16 | [13] |

| OZE-II | Staphylococcus aureus | 4-16 | [13] |

| OZE-III | Staphylococcus aureus | 8-32 | [13] |

| Compound 4a-c | Staphylococcus aureus | 1-2 | [14] |

| Compound 4a-c | MRSA | 0.25-1 | [14] |

| Compound 22a | Staphylococcus aureus | 1.56 | [14] |

| Compound 22b, 22c | Bacillus subtilis | 0.78 | [14] |

| Compound 14a, 14b | Pseudomonas aeruginosa | 0.2 | [14] |

| Compound 50a-c | Candida strains | 0.78-3.12 | [14] |

Experimental Workflow Diagram

Figure 3: Workflow for antimicrobial susceptibility testing.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of 1,3,4-oxadiazole compounds.[5]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

1,3,4-Oxadiazole test compounds

-

Spectrophotometer

Procedure:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Perform serial two-fold dilutions of the 1,3,4-oxadiazole compounds in CAMHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Anti-inflammatory Properties of 1,3,4-Oxadiazole Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. 1,3,4-Oxadiazole derivatives have been investigated for their anti-inflammatory potential, with many compounds exhibiting potent activity by inhibiting key pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[2]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected 1,3,4-oxadiazole derivatives.

| Compound ID | Target | IC₅₀ (µM) | Reference |

| Compound 46a | COX-2 | 0.04 | [15] |

| Compound 46e | COX-2 | 0.081 | [15] |

| Compound 62a | mPGES-1 | 0.03 | [15] |

| Compound 2 | DPPH radical scavenging | 23.07 | [15] |

| OSD | Nitric Oxide Production | 439.37 | [16] |

| OPD | Nitric Oxide Production | 17.30 | [16] |

| OSD | Reactive Oxygen Species | 501.50 | [16] |

| OPD | Reactive Oxygen Species | 53.85 | [16] |

Signaling Pathway Diagram

Figure 4: Simplified COX and LOX inflammatory pathways.

V. Conclusion

The 1,3,4-oxadiazole core represents a highly versatile and pharmacologically significant scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The continued exploration of this privileged structure, facilitated by efficient synthetic methodologies and robust biological evaluation, holds immense promise for the development of next-generation therapeutics to address a wide range of unmet medical needs. This technical guide serves as a comprehensive resource to aid researchers in harnessing the full potential of the 1,3,4-oxadiazole core in their drug discovery endeavors.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. athmicbiotech.com [athmicbiotech.com]

- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 2,5-Disubstituted 1,3,4-Oxadiazoles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and diverse biological activities make it a cornerstone in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of 2,5-disubstituted 1,3,4-oxadiazoles, focusing on their synthesis, biological applications, and mechanisms of action, with a clear presentation of quantitative data and detailed experimental protocols.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The synthesis of the 2,5-disubstituted 1,3,4-oxadiazole core is versatile, with several established methods. The most common approaches involve the cyclization of intermediates such as 1,2-diacylhydrazines (bis-hydrazides) or N-acylhydrazones.

A general workflow for the synthesis and evaluation of these compounds is outlined below:

Caption: General workflow for the synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis via Dehydrative Cyclization of 1,2-Diacylhydrazines

This method involves the formation of a 1,2-diacylhydrazine intermediate, followed by cyclization using a dehydrating agent.

Step 1: Synthesis of Acid Hydrazide

-

A mixture of an aromatic ester (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 6-8 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid acid hydrazide is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of 1,2-Diacylhydrazine

-

To a solution of the acid hydrazide (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane), an aroyl chloride (1 equivalent) is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

The resulting 1,2-diacylhydrazine is precipitated by pouring the reaction mixture into ice-cold water, filtered, washed, and dried.

Step 3: Cyclization to 2,5-Disubstituted 1,3,4-Oxadiazole

-

The 1,2-diacylhydrazine (1 equivalent) is refluxed in excess phosphoryl chloride (POCl₃) for 5-7 hours.[1]

-

After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.

-

The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

The precipitated solid is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[2]

Biological Activities and Quantitative Data

2,5-Disubstituted 1,3,4-oxadiazoles exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

These compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

| Compound ID | R1-Substituent | R2-Substituent | Test Organism | MIC (µg/mL) | Reference |

| A1 | Phenyl | 4-Chlorophenyl | S. aureus | 12.5 | [2] |

| A2 | Phenyl | 4-Nitrophenyl | E. coli | 25 | [2] |

| A3 | 4-Methoxyphenyl | 3,4-Dimethoxyphenyl | C. albicans | 50 | [3] |

| A4 | Furan-2-yl | Phenyl | S. aureus | 6.25 | [1] |

Anticancer Activity

Numerous 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

| Compound ID | R1-Substituent | R2-Substituent | Cell Line | IC₅₀ (µM) | Reference |

| B1 | Pyridin-4-yl | 2-Acetoxyphenyl | HepG2 | ~50 | [4] |

| B2 | 3,5-Dimethoxyphenyl | 2-Chloroquinolin-3-yl | SNB-75 | <10 | [5] |

| B3 | 4-Aminophenyl | Butylthio | MCF-7 | 10.05 | [6] |

| B4 | 4-Pyridyl | 2-(Phenylsulfanylmethyl)phenyl | MDA-MB-231 | <10 | [7] |

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade.

| Compound ID | R1-Substituent | R2-Substituent | Assay | % Inhibition / IC₅₀ (µM) | Reference |

| C1 | Pyridin-4-yl | 2-Acetoxyphenyl | Carrageenan-induced paw edema (100 mg/kg) | 60% | [8] |

| C2 | 3-Aroylpropionic acid derivative | Phenyl | Carrageenan-induced paw edema | 89.50% | [9] |

| C3 | Coumarin derivative | Phenyl | COX-2 Inhibition | IC₅₀: 0.15 | [10] |

| C4 | Coumarin derivative | Phenyl | 5-LOX Inhibition | IC₅₀: 2.56 | [10] |

Mechanisms of Action

Anticancer Mechanism: Induction of Apoptosis

Several studies have shown that 2,5-disubstituted 1,3,4-oxadiazoles can induce apoptosis in cancer cells through the intrinsic pathway. This is often initiated by the upregulation of the tumor suppressor protein p53.

Caption: Apoptosis induction pathway by 2,5-disubstituted 1,3,4-oxadiazoles in cancer cells.

Anti-inflammatory Mechanism: Inhibition of COX and LOX Pathways

The anti-inflammatory effects of these compounds are often linked to the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the metabolism of arachidonic acid to pro-inflammatory mediators.

Caption: Mechanism of anti-inflammatory action via inhibition of COX and LOX pathways.

Detailed Experimental Protocols for Biological Assays

Protocol for In Vitro Antibacterial Activity (Agar Well Diffusion Method)

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

-

Plate Preparation: Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify. The surface is then inoculated with the prepared microbial suspension.

-

Well Preparation: Wells of 6-8 mm diameter are made in the agar using a sterile cork borer.

-

Compound Application: A defined volume (e.g., 100 µL) of the test compound solution (at various concentrations) in a suitable solvent (e.g., DMSO) is added to each well. A solvent control and a standard antibiotic are also included.[2]

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Protocol for In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow attachment.[12]

-

Compound Treatment: The cells are treated with various concentrations of the 1,3,4-oxadiazole derivatives for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[12]

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Protocol for In Vitro COX-1/COX-2 Inhibition Assay

-

Assay Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure: The assay is typically performed using a commercial COX inhibitor screening assay kit.

-

The test compounds are pre-incubated with the COX-1 or COX-2 enzyme.

-

Arachidonic acid is added to initiate the reaction.

-

The absorbance is measured, and the IC₅₀ values are calculated from the concentration-response curves.[13]

Conclusion

2,5-Disubstituted 1,3,4-oxadiazoles represent a highly valuable and versatile scaffold in the field of drug discovery. Their straightforward synthesis, coupled with a broad and potent spectrum of biological activities, makes them attractive candidates for the development of new therapeutic agents. The ability to systematically modify the substituents at the 2 and 5 positions allows for the fine-tuning of their pharmacological properties, paving the way for the discovery of novel drugs with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers to explore and exploit the full potential of this remarkable heterocyclic system.

References

- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aroylpropionic acid based 2,5-disubstituted-1,3,4-oxadiazoles: synthesis and their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 12. benchchem.com [benchchem.com]

- 13. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Bromine in Unlocking the Reactivity of the 1,3,4-Oxadiazole Core: A Technical Guide for Synthetic and Medicinal Chemists

An in-depth exploration of the utility of brominated 1,3,4-oxadiazoles as versatile intermediates in the synthesis of complex molecules for drug discovery and materials science.

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry and materials science, prized for its metabolic stability, favorable electronic properties, and ability to participate in hydrogen bonding. However, the functionalization of the C2 and C5 positions of the oxadiazole ring can be challenging. The introduction of a bromine atom onto the 1,3,4-oxadiazole core serves as a pivotal strategic maneuver, transforming an otherwise relatively inert heterocycle into a versatile building block for a wide array of synthetic transformations. This technical guide delineates the critical role of bromine in activating the 1,3,4-oxadiazole ring, with a focus on its application in palladium-catalyzed cross-coupling reactions.

The Bromo Group: A Gateway to Molecular Diversity

The primary role of the bromine atom on the 1,3,4-oxadiazole ring is to function as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the site of bromination, providing a powerful platform for the synthesis of diverse libraries of substituted 1,3,4-oxadiazoles. The most prominent and widely utilized of these transformations are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of 1,3,4-Oxadiazole Functionalization

The reactivity of bromo-1,3,4-oxadiazoles is most effectively exploited through palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis. In the context of 1,3,4-oxadiazole chemistry, they provide a reliable and efficient means to introduce a wide range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups.

Experimental Workflow: From Bromination to Diversification

A general workflow for the utilization of bromine in 1,3,4-oxadiazole chemistry begins with the synthesis of the brominated precursor, followed by its use in a variety of cross-coupling reactions to generate a library of diversified products.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize typical reaction conditions and reported yields for the palladium-catalyzed cross-coupling of bromo-1,3,4-oxadiazoles.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-5-aryl-1,3,4-oxadiazoles

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ (0.5) | SPhos (1) | Cs₂CO₃ | 1,4-Dioxane | 100 | 5 | up to 97 | [1][2] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | 2 | 82 | [3] |

| 2-Tolylboronic acid | Pd(OAc)₂ (0.5) | SPhos (1) | Cs₂CO₃ | 1,4-Dioxane | 100 | 5 | Low | [4] |

| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | KF | 1,4-Dioxane | 110 | 12 | 74 | [5] |

Table 2: Sonogashira Coupling of 2-Bromo-5-aryl-1,3,4-oxadiazoles

| Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96 | [6] |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | reflux | 1 | 83 | [7][8] |

| 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | THF | reflux | 1 | Good | [7][8] |

| Propargyl alcohol | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 85 | [7][9] |

Table 3: Heck Coupling of 2-Bromo-5-aryl-1,3,4-oxadiazoles

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | Good | [10] |

| n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA | Silica gel (ball milling) | RT | 1 | 53 | [11][12] |

| Acrylonitrile | Pd(OAc)₂ (2) | - | NaOAc | DMF | 100 | 24 | Moderate | [10] |

Table 4: Buchwald-Hartwig Amination of 2-Bromo-5-aryl-1,3,4-oxadiazoles

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd(OAc)₂ (10) | XPhos (10) | KOt-Bu | Toluene | 100 (MW) | 0.17 | up to 95 | [13] |

| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 85 | [14][15] |

| Benzophenone imine | Pd(OAc)₂ (10) | XPhos (10) | KOt-Bu | Toluene | 100 (MW) | 0.17 | Good | [13] |

| Carbazole | Pd₂(dba)₃ (5) | XPhos (7) | t-BuONa | Toluene | 110-120 | 24 | up to 90 | [16] |

Experimental Protocols

Detailed methodologies for the synthesis of a brominated 1,3,4-oxadiazole intermediate and its subsequent use in the four major cross-coupling reactions are provided below.

Synthesis of 2-Bromo-5-phenyl-1,3,4-oxadiazole

This procedure is a representative method for the synthesis of a key brominated intermediate.

Materials:

-

2-Amino-5-phenyl-1,3,4-oxadiazole

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Ethyl acetate (EA)

-

Brine

Procedure:

-

To a stirred mixture of 2-amino-5-phenyl-1,3,4-oxadiazole (1.0 eq) and CuBr₂ (1.5 eq) in acetonitrile at 0 °C under a nitrogen atmosphere, add tert-butyl nitrite (2.0 eq).

-

Heat the resulting mixture to 65 °C and stir for 3 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

2-Bromo-5-aryl-1,3,4-oxadiazole (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

-

In a Schlenk tube under an inert atmosphere (N₂ or Ar), combine the 2-bromo-5-aryl-1,3,4-oxadiazole, arylboronic acid, palladium catalyst, ligand (if used), and base.[1][17]

-

Add the degassed solvent system.

-

Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir vigorously for the indicated time (2-24 h).[1][17]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,5-diaryl-1,3,4-oxadiazole.[17]

General Procedure for Sonogashira Coupling

Materials:

-

2-Bromo-5-aryl-1,3,4-oxadiazole (1.0 eq)

-

Terminal alkyne (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 2-5 mol%)

-

Base (e.g., Et₃N, Et₂NH, typically also used as solvent or co-solvent)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a flask under a nitrogen atmosphere, add the palladium catalyst and copper(I) iodide.[6]

-

Add the solvent and stir for a few minutes.

-

Add the 2-bromo-5-aryl-1,3,4-oxadiazole, terminal alkyne, and base.[6]

-

Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir for the indicated time (1-6 h).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and partition between an organic solvent and water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under vacuum.

-

Purify the residue by column chromatography to yield the 2-alkynyl-5-aryl-1,3,4-oxadiazole.

General Procedure for Heck Coupling

Materials:

-

2-Bromo-5-aryl-1,3,4-oxadiazole (1.0 eq)

-

Alkene (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (optional, e.g., PPh₃)

-

Base (e.g., K₂CO₃, NaOAc, Et₃N, 1.5-2.0 eq)

-

Solvent (e.g., DMF, DMA, NMP)

Procedure:

-

In a reaction vessel, combine the 2-bromo-5-aryl-1,3,4-oxadiazole, alkene, palladium catalyst, ligand (if used), and base.

-

Add the solvent and degas the mixture.

-

Heat the reaction to the specified temperature (typically 80-140 °C) for the required time (4-24 h).

-

Monitor the reaction's progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an appropriate organic solvent.

-

Combine the organic extracts, wash with brine, dry over a drying agent, and remove the solvent in vacuo.

-

Purify the crude product by chromatography to obtain the 2-alkenyl-5-aryl-1,3,4-oxadiazole.

General Procedure for Buchwald-Hartwig Amination

Materials:

-

2-Bromo-5-aryl-1,3,4-oxadiazole (1.0 eq)

-

Amine (1.2-1.5 eq)

-

Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-10 mol%)

-

Ligand (e.g., XPhos, BINAP, 2-10 mol%)

-

Base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃, 1.4-2.0 eq)

-

Solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.[13][16]

-

Add the 2-bromo-5-aryl-1,3,4-oxadiazole and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat to the specified temperature (typically 100-120 °C) for the indicated time (0.17-24 h), or perform the reaction in a microwave reactor.[13][16]

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the residue by column chromatography to yield the 2-amino-5-aryl-1,3,4-oxadiazole.

Mandatory Visualizations: Catalytic Cycles

The following diagrams, rendered in DOT language, illustrate the catalytic cycles for the four major cross-coupling reactions discussed.

Suzuki-Miyaura Coupling Catalytic Cycle

Sonogashira Coupling Catalytic Cycle

Heck Coupling Catalytic Cycle

Buchwald-Hartwig Amination Catalytic Cycle

Conclusion

The strategic placement of a bromine atom on the 1,3,4-oxadiazole ring is a highly effective method for activating this important heterocyclic core. It provides a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a vast array of functionalized derivatives. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, in particular, offer reliable and high-yielding pathways to novel compounds with significant potential in drug discovery and materials science. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working in these fields.

References

- 1. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

2-Bromo-5-phenyl-1,3,4-oxadiazole: A Versatile Heterocyclic Scaffold for Modern Drug Discovery and Materials Science

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-5-phenyl-1,3,4-oxadiazole, a key heterocyclic building block in contemporary chemical research. This document details its synthesis, physicochemical properties, and its versatile applications in the development of novel therapeutic agents and advanced functional materials. The strategic placement of a bromine atom on the electron-deficient 1,3,4-oxadiazole ring system makes this compound an exceptionally useful intermediate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with diverse biological activities and material properties.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₈H₅BrN₂O | 225.04 | Not Reported | Not Reported |

| 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole[1] | C₉H₇BrN₂O | 239.07 | Not Reported | Slightly yellow liquid[1] |

| 2-(4-Bromomethyl)phenyl-5-phenyl-1,3,4-oxadiazole[1] | C₁₅H₁₁BrN₂O | 315.17 | 173-175[1] | White powder[1] |

Table 2: Spectroscopic Data for this compound Analogues

| Compound | 1H-NMR (δ ppm, Solvent) | 13C-NMR (δ ppm, Solvent) | Key IR Bands (cm⁻¹) |

| 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole[1] | 8.04 (d, 2H), 7.65 (m, 3H), 7.51 (t, 1H), 5.14 (s, 2H) (DMSO) | 165.1, 163.0, 129.6, 128.6, 126.8, 123.0, 16.2 (DMSO) | Not Reported |

| 2-(4-Bromomethyl)phenyl-5-phenyl-1,3,4-oxadiazole[1] | 7.95 (m, 5H), 7.60 (d, 1H), 7.47 (d, 3H), 7.53 (t, 1H), 4.76 (s, 2H) (DMSO) | 165.6, 144.3, 129.5, 129.4, 129.1, 128.9, 128.8, 127.1, 126.2, 33.1 (DMSO) | Not Reported |

| 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole[2] | 8.579 (d, 1H), 7.932 (d, 1H), 7.855-7.297 (m, 5H) (DMSO) | Not Reported | 1596, 1488, 1200, 972, 817[2] |

Synthesis and Experimental Protocols

The 1,3,4-oxadiazole ring is typically synthesized through the cyclodehydration of 1,2-diacylhydrazines or by the oxidative cyclization of acylhydrazones. The synthesis of this compound can be achieved from readily available starting materials. The subsequent functionalization of the bromo-substituent via cross-coupling reactions is a key strategy for library development.

Synthesis of this compound

While a specific detailed protocol for the direct synthesis of this compound is not explicitly available in the reviewed literature, a plausible and commonly employed synthetic route involves the cyclization of a suitable precursor. One such method involves the reaction of benzohydrazide with cyanogen bromide. The following is an adapted, representative protocol based on general synthesis strategies for 2-halo-1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of this compound (Adapted)

-

Step 1: Preparation of Benzohydrazide. To a solution of ethyl benzoate (1 equivalent) in ethanol, hydrazine hydrate (2-3 equivalents) is added. The mixture is refluxed for 4-6 hours. Upon cooling, the product, benzohydrazide, crystallizes and is collected by filtration, washed with cold ethanol, and dried.

-

Step 2: Cyclization to this compound. A solution of benzohydrazide (1 equivalent) in a suitable solvent such as acetonitrile or dioxane is prepared. To this solution, cyanogen bromide (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions